molecular formula C6H10O4 B575217 (2R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate CAS No. 195067-09-5

(2R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate

Cat. No.: B575217
CAS No.: 195067-09-5
M. Wt: 146.142
InChI Key: KOWHOSVTTHKXKE-CNZKWPKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate is an organic compound belonging to the class of tetrahydrofurans. This compound is characterized by a tetrahydrofuran ring substituted with a hydroxyl group and a carboxylate ester group. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the ring-opening of 2,5-dimethylfuran followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization

Industrial Production Methods

Industrial production of this compound often involves catalytic processes to ensure high yield and purity. The use of metal catalysts, such as ruthenium supported on magnesium oxide, has been reported to facilitate the oxidation of hydroxymethylfurfural to furan dicarboxylic acid derivatives . These derivatives can then be further processed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols under appropriate conditions.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acid chlorides or anhydrides can be used for esterification reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of (2R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or modulation of metabolic processes .

Properties

CAS No.

195067-09-5

Molecular Formula

C6H10O4

Molecular Weight

146.142

IUPAC Name

methyl (2R)-5-hydroxyoxolane-2-carboxylate

InChI

InChI=1S/C6H10O4/c1-9-6(8)4-2-3-5(7)10-4/h4-5,7H,2-3H2,1H3/t4-,5?/m1/s1

InChI Key

KOWHOSVTTHKXKE-CNZKWPKMSA-N

SMILES

COC(=O)C1CCC(O1)O

Synonyms

2-Furancarboxylicacid,tetrahydro-5-hydroxy-,methylester,(2R)-(9CI)

Origin of Product

United States

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